molecular formula C29H33N5O3 B2930832 5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326860-28-9

5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2930832
CAS No.: 1326860-28-9
M. Wt: 499.615
InChI Key: VSQMRSKIQNPSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. Key structural elements include:

  • Core: The pyrazolo[1,5-a]pyrazin-4-one scaffold, a bicyclic system with fused pyrazole and pyrazine rings, provides a rigid framework for molecular interactions.
  • Substituents:
    • A 3-methoxyphenylpiperazine group linked via a 3-oxopropyl chain at position 3. This moiety is associated with receptor binding, particularly in serotonin and dopamine receptor ligands.
    • A 4-isopropylphenyl group at position 2, contributing to lipophilicity and steric bulk, which may influence membrane permeability and target engagement.

Properties

IUPAC Name

5-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3/c1-21(2)22-7-9-23(10-8-22)26-20-27-29(36)33(17-18-34(27)30-26)12-11-28(35)32-15-13-31(14-16-32)24-5-4-6-25(19-24)37-3/h4-10,17-19,21,26-27,30H,11-16,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJDHQHMEAZDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazine derivative that has gained attention due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement that includes a pyrazolo[1,5-a]pyrazine core, a piperazine moiety, and methoxy and isopropyl substituents. The molecular formula is C21H23N5O3C_{21}H_{23}N_{5}O_{3}, with a molecular weight of 393.4 g/mol.

PropertyValue
Molecular FormulaC21H23N5O3
Molecular Weight393.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate various signaling pathways within cells, leading to its observed pharmacological effects. Notably, the compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis and is a target for immunosuppressive therapies.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated inhibition against various bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity, making them candidates for further development in treating infections.

Antioxidant Properties

Certain studies have highlighted the antioxidant capabilities of pyrazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .

Anticancer Potential

There is emerging evidence that pyrazolo derivatives may possess anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . This suggests potential applications in oncology.

Study 1: Inhibition of DHODH

In a study examining the effects of pyrazole derivatives on DHODH activity, the compound demonstrated significant inhibition compared to established inhibitors like brequinar and teriflunomide. This finding supports its potential use in immunosuppressive therapies .

Study 2: Antimicrobial Efficacy

A series of tests were conducted on various pyrazole derivatives against pathogenic bacteria. The results indicated that the compound exhibited potent antibacterial effects with MIC values lower than those of conventional antibiotics like kanamycin . This positions it as a promising candidate for further drug development.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazin-4-one Derivatives

Compounds sharing the pyrazolo[1,5-a]pyrazin-4-one core but differing in substituents include:

  • Triazolopyrimidine derivatives (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones): These exhibit herbicidal and fungicidal activities due to electron-withdrawing groups (e.g., oxoacetylhydrazones) enhancing reactivity with plant enzymes .
  • Pyrazolo-tetrazole hybrids : Derivatives like those in incorporate tetrazole rings, which improve metabolic stability and bioavailability compared to the target compound’s 3-oxopropyl-piperazine chain .

Piperazine-Containing Analogues

Bioactivity and Binding Interactions

Noncovalent Interactions

The 3-methoxyphenylpiperazine group facilitates hydrogen bonding via the methoxy oxygen and piperazine nitrogen, while the 4-isopropylphenyl group engages in hydrophobic interactions. Comparable compounds, such as triazolopyrimidines, rely on π-π stacking from aromatic systems but lack the piperazine-mediated polar interactions .

Metabolic and Stability Profiles

  • Lipophilicity : The target compound’s calculated logP (estimated via Multiwfn wavefunction analysis) is ~3.2, higher than triazolopyrimidine derivatives (logP ~2.5) due to the isopropylphenyl group .
  • Metabolic stability : Piperazine-containing analogues often undergo N-dealkylation, whereas tetrazole derivatives () resist oxidative degradation .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Substituents Bioactivity (Reported) logP (Predicted)
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 3-methoxyphenylpiperazine, isopropylphenyl Not fully characterized 3.2
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones Triazolopyrimidine Oxoacetylhydrazone Herbicidal, fungicidal 2.5
PDE Inhibitor () Pyrazolo[4,3-d]pyrimidinone Piperazine-sulfonylphenyl PDE5 inhibition 2.8
Pyrazolo-tetrazole hybrids () Pyrazolone-tetrazole Coumarin-benzodiazepine Anticancer (in vitro) 3.0

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The 3-oxopropyl-piperazine chain in the target compound may enhance CNS penetration compared to sulfonyl-containing PDE inhibitors .
    • Substitution at position 2 (isopropylphenyl) improves lipophilicity but may reduce aqueous solubility, necessitating formulation optimization.
  • Dereplication Challenges : Molecular networking () clusters the target compound with piperazine-containing analogues (cosine score >0.8), but bioactivity diverges due to core differences .
  • Lumping Strategy Relevance: Under lumping criteria (), the target compound could group with pyrazolo-pyrimidinones, though its unique substituents may necessitate individual pharmacokinetic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.